molecular formula C9H12N2O2S B8376960 Ethyl 3-nitro-4-aminobenzyl sulfide

Ethyl 3-nitro-4-aminobenzyl sulfide

Cat. No.: B8376960
M. Wt: 212.27 g/mol
InChI Key: VHAAGIMTIZNPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is of interest in pharmaceutical and fine chemical synthesis due to its dual functional groups (nitro and amino), which enable diverse reactivity, such as participation in reduction reactions, nucleophilic substitutions, or coupling reactions.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

4-(ethylsulfanylmethyl)-2-nitroaniline

InChI

InChI=1S/C9H12N2O2S/c1-2-14-6-7-3-4-8(10)9(5-7)11(12)13/h3-5H,2,6,10H2,1H3

InChI Key

VHAAGIMTIZNPCB-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structurally related nitro-aromatic sulfides and sulfones, emphasizing molecular properties, reactivity, and applications. Key compounds include Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate () and chloroethyl ethyl sulfide (), alongside hypothetical analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Applications/Reactivity
Ethyl 3-nitro-4-aminobenzyl sulfide C₉H₁₂N₂O₂S -NO₂, -NH₂, -S-CH₂CH₃ Intermediate for pharmaceuticals, redox-active reactions
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (CAS 52317-31-4) C₁₂H₁₅NO₇S -NO₂, -SO₂CH₃, ester (-COOEt) Pharmaceutical intermediate (antibiotics, antivirals)
Chloroethyl ethyl sulfide C₄H₉ClS -S-CH₂CH₃, -Cl Alkylating agent, limited due to toxicity

Key Findings:

Reactivity Differences: this compound: The amino group enhances nucleophilicity, enabling coupling reactions (e.g., Buchwald-Hartwig amination), while the nitro group can be reduced to an amine for further derivatization . Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate: The sulfonyl group (-SO₂CH₃) increases electron-withdrawing effects, stabilizing the nitro group and directing electrophilic substitutions to specific positions. Its ester group facilitates hydrolysis to carboxylic acids for drug synthesis . Chloroethyl ethyl sulfide: The chlorine substituent promotes alkylation reactions but poses significant toxicity risks, limiting its use compared to nitro- or amino-substituted analogs .

Stability and Solubility: Sulfides (e.g., this compound) are generally less stable under oxidative conditions than sulfones (e.g., methylsulfonyl derivatives) due to sulfide-to-sulfoxide/sulfone conversion . The nitro group in both this compound and Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate contributes to low aqueous solubility but enhances compatibility with organic solvents like DMF or THF.

Applications in Pharmaceuticals: Nitro-aromatic sulfides are pivotal in synthesizing antitubercular and anticancer agents. For example, analogs of this compound have shown inhibitory activity against Mycobacterium tuberculosis . In contrast, methylsulfonyl derivatives (e.g., Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate) are preferred in antiviral drug scaffolds due to their metabolic stability .

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